One primary application of aminohippurate sodium is measuring effective renal plasma flow (ERPF) []. ERPF represents the volume of blood plasma that perfuses the kidneys each minute. PAH is advantageous for this purpose due to its unique properties:
Another application of aminohippurate sodium lies in measuring the tubular secretion capacity, also known as transport maximum for PAH (TmPAH) []. TmPAH represents the maximum rate at which the proximal tubules can secrete PAH into the urine. Here's how it works:
Aminohippurate sodium is the sodium salt of para-aminohippuric acid, a compound utilized primarily in medical diagnostics to measure effective renal plasma flow. It is characterized by its water solubility and lipid insolubility, with a pKa of 3.83. The empirical formula for the anhydrous salt is , and it is typically administered as a sterile, non-preserved 20 percent aqueous solution for injection, with a pH range of 6.7 to 7.6 . This compound plays a crucial role in renal function assessments due to its high clearance rate from the bloodstream.
where represents the maximum tubular secretory rate, is the urine concentration of aminohippurate sodium, is the glomerular filtration rate, and is the plasma concentration .
The biological activity of aminohippurate sodium is primarily linked to its role in renal function tests. It is used to assess effective renal plasma flow, which reflects kidney health and function. At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90 percent of aminohippurate sodium is cleared from the renal blood stream in a single circulation, making it an effective marker for renal diagnostics .
Aminohippurate sodium also interacts with organic anion transporters in the kidneys, which facilitate its secretion into urine .
Aminohippurate sodium can be synthesized through several chemical methods involving para-aminobenzoic acid and glycine or other amino acids. The general synthesis process includes:
Aminohippurate sodium has several significant applications:
Aminohippurate sodium exhibits various drug interactions that can affect its efficacy and safety:
Several compounds share similarities with aminohippurate sodium, particularly in their structure and function within renal diagnostics:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Para-Aminobenzoic Acid | C7H9NO2 | Precursor for aminohippurate synthesis | Used mainly in organic synthesis |
Hippuric Acid | C9H9NO3 | Marker for renal function | Naturally occurring compound |
Inulin | C12H22O11 | Measure glomerular filtration rate | Not secreted by the tubules; purely filtered |
Creatinine | C4H7N3O | Assess kidney function | Byproduct of muscle metabolism |
Aminohippurate sodium stands out due to its specific application in measuring effective renal plasma flow and its unique interaction with tubular secretion mechanisms .
Property | Experimental or Computed Value | Source |
---|---|---|
Empirical formula | C₉H₉N₂NaO₃ | [1] [2] |
Formula weight (average) | 216.17 g mol⁻¹ | [1] [2] |
Monoisotopic mass | 216.051086 g mol⁻¹ | [1] [3] |
Exact mass (12C, 1H, 14N, 16O, 23Na) | 216.0511 g mol⁻¹ | [3] |
The compound contains nine carbon atoms, an anilino nitrogen, an amide nitrogen and a deprotonated carboxylate that is ion-paired with one sodium cation, giving a net formal charge of –1 balanced by Na⁺ [1] [4].
Descriptor | Data | Source |
---|---|---|
Preferred IUPAC name | Sodium 2-[(4-aminobenzoyl)amino]acetate | [1] [2] |
International Chemical Identifier (InChI) | InChI = 1S/C9H10N2O3.Na/…/q;+1/p-1 | [2] |
InChIKey | UNZMYCAEMNVPHX-UHFFFAOYSA-M | [4] |
Canonical SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O⁻)N.[Na⁺] | [1] |
Single-component structural models deposited in PubChem and DrugBank show a planar trans-amide geometry with the aromatic ring lying nearly coplanar (dihedral ≈ 5–8°) to the amide carbonyl, consistent with conjugation between the anilide nitrogen lone pair and the carbonyl π-system [1] [2]. Bond lengths (Å) computed from the energy-minimised conformer are C=O 1.23, C–N(amide) 1.34 and C–N(aryl) 1.40, values typical for conjugated anilides [1].
Crystallographic coordinates of the sodium salt have been included in the Cambridge open repositories; refinement shows an orthorhombic lattice in which the carboxylate oxygen atoms chelate Na⁺ in a bidentate fashion while additional Na⋯O contacts (2.35–2.49 Å) link adjacent anions into infinite chains, producing a three-dimensional ionic framework devoid of solvent molecules [5].
Aminohippurate sodium is achiral; no stereogenic centres or E/Z elements are present [6]. The principal conformational degree of freedom is rotation about the single C–C bond between the amide carbonyl and the methylene carbon of the glycine residue. Quantum calculations and crystal packing both favour the anti (trans) orientation of the amide carbonyl relative to the amide N–H, minimising steric repulsion with the ortho-hydrogen atoms of the benzene ring and allowing intramolecular N–H⋯O(carboxylate) contacts (ca. 2.1 Å) that stabilise the lowest-energy conformer [1] [5]. The rotational barrier around the C–N amide bond is high (≈ 17 kcal mol⁻¹), preserving planarity in solution, whereas the C–C bond shows a lower barrier (~ 6 kcal mol⁻¹) permitting limited flexibility in aqueous environments [1].
Reaction class | Observed or inferred behaviour | Supporting findings |
---|---|---|
Acid/base hydrolysis of the amide | Strong mineral acid or alkali cleaves the amide, yielding 4-aminobenzoic acid and glycine; the half-life in 6 mol L⁻¹ hydrochloric acid at 110 °C is < 2 h, typical for aryl-glycine amides [7]. | General amide hydrolysis kinetics reported for aromatic amino-acid conjugates [7] [8]. |
Salt dissociation | In aqueous media the compound dissociates completely to the para-aminohippurate anion and hydrated Na⁺, accounting for its high water solubility (> 500 mg mL⁻¹ at room temperature) [9]. | Solubility and formulation data [9]. |
Oxidative transformations | The free anilino nitrogen is susceptible to electrophilic diazotisation and subsequent azo coupling under nitrous acid conditions, mirroring reactions of para-aminobenzoic acid derivatives [1]. | Functional group reactivity of para-aminobenzenes [1]. |
Metal complexation | The carboxylate oxygens can act as bidentate donors to transition-metal ions; palladium(II) and copper(II) complexes show accelerated base hydrolysis relative to the uncoordinated amide, highlighting ligand-assisted nucleophilic activation [10]. | Base-catalysed hydrolysis of coordinated glycine esters [10]. |
The aromatic ring is deactivated toward electrophilic substitution by resonance donation from the amino group into the amide carbonyl, reducing electron density on the ring relative to free aniline; nitration therefore requires harsher conditions [1].
Functional group | Experimentally determined pKₐ (25 °C, ionic strength ≈ 0.1 mol L⁻¹) | Source |
---|---|---|
Carboxyl (−COOH ⇌ −COO⁻ + H⁺) in the free acid | 3.83 | [11] [12] |
Reported conjugate-acid pKₐ (global acidity constant) | 3.61 | [9] |
The sodium salt is therefore fully deprotonated at physiological pH. The anilino nitrogen (−NH₂) is much less basic (estimated pKₐ ≈ 4.8 for the protonated anilinium form) due to the electron-withdrawing amide linkage; it remains largely unprotonated above pH 5, contributing to a net anionic charge under most aqueous conditions [1].
Additional physicochemical descriptors derived from validated cheminformatic algorithms are listed below:
Parameter | Value | Source |
---|---|---|
LogP (calculated, neutral form) | –0.37 | [13] |
Topological polar surface area | 81.42 Ų | [13] |
Hydrogen-bond donors | 2 | [13] |
Hydrogen-bond acceptors | 4 | [13] |
Aminohippurate sodium exhibits a well-defined crystalline structure characterized by its monosodium salt formation [1] [2]. The compound presents as a white to off-white crystalline powder that maintains structural integrity under normal storage conditions [2] [3]. The crystalline nature of aminohippurate sodium is attributed to the ionic interaction between the sodium cation and the deprotonated carboxylate group of para-aminohippuric acid [1] [4].
The crystal lattice arrangement facilitates the incorporation of water molecules, leading to the formation of hydrated crystalline forms. The hydrated form, with the molecular formula C₉H₉N₂NaO₃·H₂O, represents a stable crystalline modification with a molecular weight of 234.18 grams per mole [5] [6]. The hydration state varies between 0.5 to 1.5 water molecules per molecule of aminohippurate sodium, as determined by Karl Fischer titration, corresponding to a water content range of 4 to 11.11 percent [7].
Aminohippurate sodium demonstrates excellent water solubility characteristics, distinguishing it significantly from its parent acid form. While para-aminohippuric acid exhibits only sparingly soluble properties in water, the sodium salt form achieves complete dissolution [2] [8]. The compound readily dissolves in water at concentrations up to 50 milligrams per milliliter, producing a clear, colorless solution [9] [8].
The enhanced solubility of aminohippurate sodium compared to the free acid form results from the ionic nature of the sodium salt, which facilitates interaction with polar water molecules [10]. Commercial formulations typically prepare 200 milligrams per milliliter aqueous solutions for injection purposes, maintaining a physiological pH range of 6.7 to 7.6 [9] [10]. The compound also demonstrates solubility in alkaline solutions, though decomposition may occur under these conditions [9].
Solvent | Solubility | Characteristics |
---|---|---|
Water | 50 mg/mL | Clear, colorless solution [9] [8] |
Dilute HCl | 200 mg/mL | With decomposition [9] |
Alkaline solutions | Freely soluble | With decomposition [9] |
DMSO | ≥ 6.5 mg/mL | Organic solvent compatibility [11] |
The spectroscopic characterization of aminohippurate sodium provides detailed structural information through nuclear magnetic resonance and infrared spectroscopy techniques. Proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in deuterated dimethyl sulfoxide reveals distinct chemical environments for the compound's hydrogen atoms [12] [13].
The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to different functional groups within the molecule. Aromatic protons appear in the downfield region, with signals at 7.559 and 7.53 parts per million representing the para-disubstituted benzene ring system [12] [13]. The amino group-adjacent aromatic protons resonate at 6.556 parts per million, reflecting the electron-donating influence of the amino substituent [12] [13]. The amide proton generates a signal at 5.62 parts per million, while the methylene protons of the glycine moiety appear at 3.595 and 3.6 parts per million [12] [13].
Assignment | Chemical Shift (ppm) | Frequency (Hz) | Intensity |
---|---|---|---|
Aromatic H | 7.559 | 3025.51 | 716 [12] [13] |
Aromatic H | 7.53 | 3016.85 | 780 [12] [13] |
Aromatic H | 6.556 | 2624.63 | 809 [12] [13] |
NH | 5.62 | 2245.73 | 519 [12] [13] |
CH₂ | 3.595 | 1438.96 | 583 [12] [13] |
CH₂ | 3.6 | 1421.02 | 1000 [12] [13] |
Infrared spectroscopic analysis conducted using potassium bromide disc preparation reveals characteristic absorption bands corresponding to specific functional groups present in aminohippurate sodium [12]. The spectroscopic data supports the structural assignment and confirms the presence of aromatic carbon-hydrogen stretching, amide carbonyl stretching, and amino group vibrations [14].
Aminohippurate sodium demonstrates remarkable thermal and chemical stability under appropriate storage conditions. Stability investigations conducted using high-performance liquid chromatography methods revealed that both 1 percent aqueous solutions at pH 7 and commercial injection formulations remain stable and resistant to degradation after one week of storage at 80 degrees Celsius [15]. This exceptional thermal stability indicates robust molecular integrity under stress conditions significantly exceeding normal storage temperatures.
Long-term stability studies spanning twelve months demonstrated no detectable decrease in aminohippurate sodium content in injection formulations [15]. Additionally, no degradation products were observed during the extended storage period, supporting the assignment of a preliminary shelf-life of 24 months for examined injection formulations [15]. The compound maintains stability when stored in dark conditions under inert atmosphere at room temperature [3] [16].
The melting point range of 123 to 125 degrees Celsius provides an additional indicator of thermal stability and purity [9] [3] [17]. The narrow melting point range suggests good crystalline integrity and minimal impurities that could compromise thermal behavior [17] [16]. Commercial specifications typically require storage in dark conditions to prevent potential photodegradation, though para-aminohippuric acid itself may discolor upon light exposure [2].
Aminohippurate sodium represents the primary salt form of para-aminohippuric acid utilized in pharmaceutical applications. The monosodium salt formation occurs through deprotonation of the carboxylic acid group, resulting in the molecular formula C₉H₉N₂NaO₃ with a molecular weight of 216.17 grams per mole [1] [9] [4]. The compound maintains achiral stereochemistry with no defined stereocenters or optical activity [4] [18].
The existence of hydrated forms constitutes a significant aspect of aminohippurate sodium polymorphism. The hydrated crystalline form, designated with CAS number 206658-83-5, incorporates variable amounts of water molecules within the crystal lattice [5] [6]. Karl Fischer titration analysis indicates water content ranging from 4 to 11.11 percent, corresponding to 0.5 to 1.5 water molecules per aminohippurate sodium molecule [7]. This hydration variability suggests the potential for multiple hydrated polymorphic forms depending on environmental humidity and crystallization conditions.
The hydrated form exhibits a molecular weight of 234.18 grams per mole and presents as a dark cream to cream to pale brown powder, distinguishing it visually from the anhydrous white to off-white form [7]. The color variation in hydrated forms may result from trace impurities or different crystal packing arrangements that affect light absorption properties [7].
Form | Molecular Formula | Molecular Weight | CAS Number | Appearance |
---|---|---|---|---|
Anhydrous | C₉H₉N₂NaO₃ | 216.17 g/mol | 94-16-6 [1] [9] | White to off-white powder [2] [3] |
Hydrate | C₉H₉N₂NaO₃·H₂O | 234.18 g/mol | 206658-83-5 [5] [6] | Dark cream to pale brown [7] |